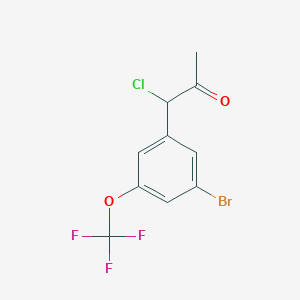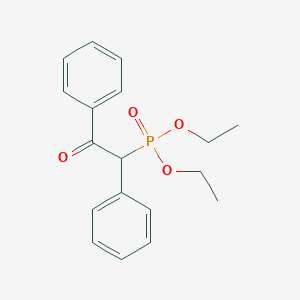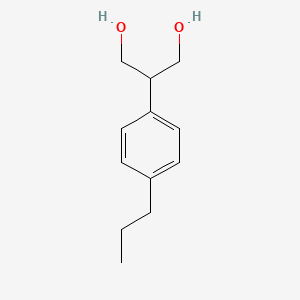![molecular formula C11H10N2O3 B14069547 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine CAS No. 885273-48-3](/img/structure/B14069547.png)
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is characterized by the presence of a benzodioxole ring fused to an oxazole ring, with a methylamine group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups to the methylamine moiety.
Scientific Research Applications
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also affects cell cycle regulation, leading to cell cycle arrest at specific phases.
Comparison with Similar Compounds
Similar Compounds
(2-(benzo[d][1,3]dioxol-5-yl)oxazol-4-yl)methanol: This compound shares a similar core structure but has a hydroxyl group instead of a methylamine group.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a thiazole ring instead of an oxazole ring and exhibit similar biological activities.
Uniqueness
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is unique due to its specific combination of the benzodioxole and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
CAS No. |
885273-48-3 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H10N2O3/c1-12-10-5-14-11(13-10)7-2-3-8-9(4-7)16-6-15-8/h2-5,12H,6H2,1H3 |
InChI Key |
RPPBCVIGVUCBCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


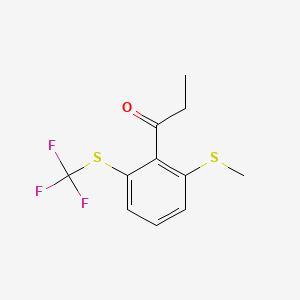

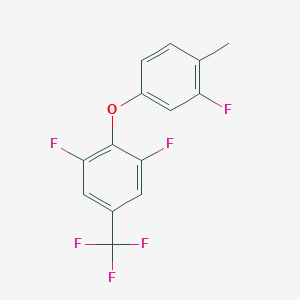
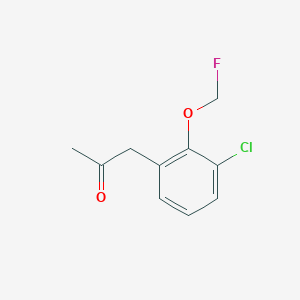
![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
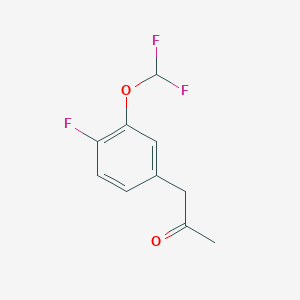

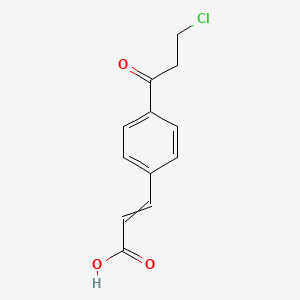
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)


